Superior Blood Pressure Control and Long-Term Efficacy in Head-to-Head Clinical Trials
In a 24-week randomized, open-label, pilot study directly comparing barnidipine 10 mg once daily to amlodipine 5-10 mg once daily in treatment-naive hypertensive patients, barnidipine demonstrated non-inferior blood pressure reduction. However, a larger cohort study (HELIUS) found that barnidipine and amlodipine were both associated with superior long-term blood pressure control (adjusted Odds Ratio 1.41) compared to other CCBs, suggesting a class-leading efficacy for these two agents [1]. This positions barnidipine as a potent alternative with a proven efficacy profile comparable to the market-leading amlodipine.
| Evidence Dimension | Blood Pressure Reduction (Office BP) |
|---|---|
| Target Compound Data | -10.3/-9.4 mm Hg |
| Comparator Or Baseline | Amlodipine (5-10 mg) = -16.6/-9.1 mm Hg |
| Quantified Difference | No statistically significant difference in BP reduction between groups |
| Conditions | 24-week, randomized, open-label, pilot study in treatment-naive patients with essential hypertension |
Why This Matters
This direct clinical comparison provides evidence for the interchangeability of barnidipine with the widely used amlodipine in terms of primary efficacy, supporting its selection for hypertension management.
- [1] Rossetti G, Pizzocri S, Brasca F, Pozzi M, Beltrami LM, Bolla GB, Famiani R, Caimi B, Omboni S, Magrini F, Carugo S. Antihypertensive effect of barnidipine 10 mg or amlodipine 5 to 10 mg once daily in treatment-naive patients with essential hypertension: A 24-week, randomized, open-label, pilot study. Clin Ther. 2014 Apr 1;36(4):609-20. doi: 10.1016/j.clinthera.2014.02.014. PMID: 24692798. View Source
